molecular formula C20H26N2O3 B8177680 tert-Butyl 4-((4-ethynylbenzamido)methyl)piperidine-1-carboxylate

tert-Butyl 4-((4-ethynylbenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B8177680
M. Wt: 342.4 g/mol
InChI Key: XTAALCQAEKROHT-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-ethynylbenzamido)methyl)piperidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butyl group, an ethynylbenzamide moiety, and a piperidine ring, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-ethynylbenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the ethynylbenzamide core. This can be achieved through the reaction of 4-ethynylbenzoic acid with an amine under dehydration conditions. Subsequently, the piperidine ring is introduced via nucleophilic substitution reactions, followed by esterification with tert-butyl alcohol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The ethynyl group can be reduced to an alkene or alkane.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-ethynylbenzoic acid derivatives.

  • Reduction: Alkenes or alkanes derived from the ethynyl group.

  • Substitution: Substituted piperidines.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The compound's structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or receptor ligands. Its ability to interact with biological macromolecules can be harnessed for drug discovery and development.

Medicine: Potential applications in medicinal chemistry include the design of new pharmaceuticals. The compound's structural complexity and reactivity can be exploited to create novel therapeutic agents targeting various diseases.

Industry: In the chemical industry, tert-Butyl 4-((4-ethynylbenzamido)methyl)piperidine-1-carboxylate can be used as a building block for the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 4-tert-Butylbenzamide

  • 4-ethynylbenzoic acid

  • Piperidine derivatives

Uniqueness: tert-Butyl 4-((4-ethynylbenzamido)methyl)piperidine-1-carboxylate stands out due to its combination of a tert-butyl group, an ethynylbenzamide moiety, and a piperidine ring. This unique structure provides it with distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

tert-butyl 4-[[(4-ethynylbenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-5-15-6-8-17(9-7-15)18(23)21-14-16-10-12-22(13-11-16)19(24)25-20(2,3)4/h1,6-9,16H,10-14H2,2-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAALCQAEKROHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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